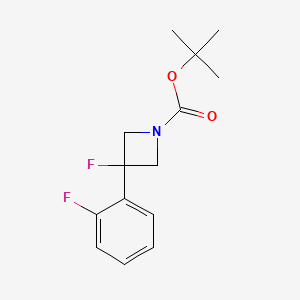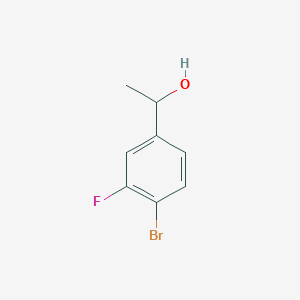
1-(4-Bromo-3-fluorophenyl)ethan-1-ol
Descripción general
Descripción
“1-(4-Bromo-3-fluorophenyl)ethan-1-ol” is an organic compound with the molecular formula C8H8BrFO and a molecular weight of 219.05 . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for “1-(4-Bromo-3-fluorophenyl)ethan-1-ol” is1S/C8H8BrFO/c1-5(11)6-2-3-7(9)8(10)4-6/h2-5,11H,1H3 . This indicates that the compound has a bromine and a fluorine atom attached to the phenyl ring, and a hydroxyl group attached to the ethyl group. Physical And Chemical Properties Analysis
“1-(4-Bromo-3-fluorophenyl)ethan-1-ol” is a liquid at room temperature . Other physical and chemical properties like melting point, boiling point, and density are not available in the search results.Aplicaciones Científicas De Investigación
Organic Synthesis and Catalysis
γ-Substituted Vinylidene and Chroman-2-ylidene Derivatives : Research by Bustelo et al. (2007) highlights the activation of compounds like 1-(4-fluorophenyl)prop-2-yn-1-ol, leading to the formation of allenylidene and alkenylcarbyne complexes. This study demonstrates the versatility of such compounds in organic synthesis, enabling the creation of γ-substituted vinylidene and chroman-2-ylidene derivatives through aromatic electrophilic substitution and direct reaction mechanisms. The findings are pivotal for developing new synthetic routes in organic chemistry Bustelo et al., 2007.
Medicinal Chemistry
Antimicrobial Activity : Nagamani et al. (2018) synthesized novel compounds with 4-fluorophenyl groups, showing significant antimicrobial activity. These findings indicate the potential of 1-(4-Bromo-3-fluorophenyl)ethan-1-ol derivatives in developing new antimicrobial agents, contributing to the fight against resistant bacterial strains Nagamani et al., 2018.
Material Science and Chemical Analysis
Molecular Structure and Quantum Chemical Analysis : A study on a new chalcone derivative, including 4-bromophenyl and 4-fluorophenyl groups, by Zaini et al. (2018), utilized quantum chemical investigations to explore structural and spectral properties. This research provides insights into the electronic properties and charge transfer within molecules, crucial for the development of materials with specific optical and electronic characteristics Zaini et al., 2018.
Mecanismo De Acción
Mode of Action
It’s known that halogenated compounds like this can participate in various types of reactions, including nucleophilic substitution . The bromine and fluorine atoms in the compound might be involved in these reactions, influencing its interaction with its targets .
Biochemical Pathways
It’s possible that this compound could affect multiple pathways, depending on its targets and mode of action .
Pharmacokinetics
The compound’s molecular weight (21905 g/mol) suggests that it might be well-absorbed and distributed in the body . The presence of the bromine and fluorine atoms could also influence its metabolism and excretion .
Result of Action
These effects would depend on the compound’s targets and mode of action .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-(4-Bromo-3-fluorophenyl)ethan-1-ol. For instance, the compound’s stability might be affected by temperature, as suggested by its storage temperature of 4°C . Other factors, such as pH and the presence of other compounds, could also influence its action and efficacy .
Propiedades
IUPAC Name |
1-(4-bromo-3-fluorophenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrFO/c1-5(11)6-2-3-7(9)8(10)4-6/h2-5,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFJHYEIFGRXLFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)Br)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromo-3-fluorophenyl)ethan-1-ol | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

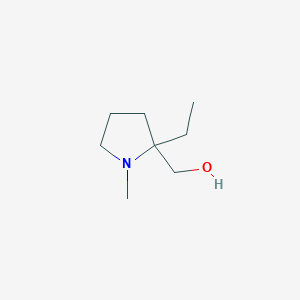
![(1S)-1-[2-(benzyloxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B1447950.png)
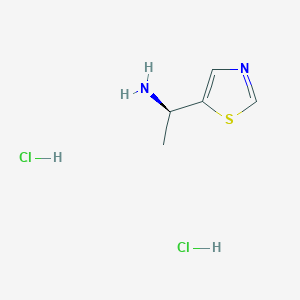
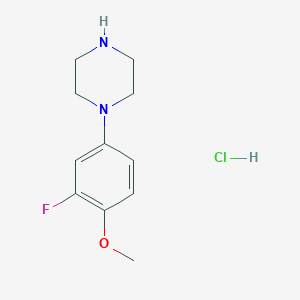
![2-[4-(Methylsulfanyl)phenoxy]ethanimidamide hydrochloride](/img/structure/B1447955.png)

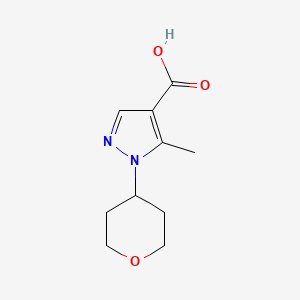


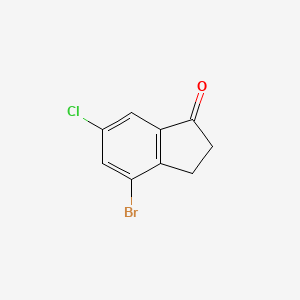
![2-[(2,2,2-Trifluoroethyl)sulfanyl]ethan-1-amine hydrochloride](/img/structure/B1447968.png)
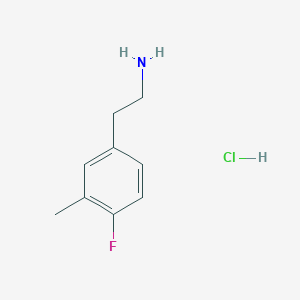
![Methyl 3-cyclopropyl-5-methylimidazo[1,5-a]pyridine-6-carboxylate](/img/structure/B1447971.png)
